2-cyano-N-(2,3-dichlorophenyl)acetamide

Description

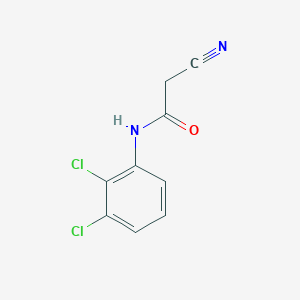

Chemical Structure and Properties 2-Cyano-N-(2,3-dichlorophenyl)acetamide (CAS: 90418-04-5) is a halogenated acetamide derivative with the molecular formula C₉H₆Cl₂N₂O and a molecular weight of 229.06 g/mol. The compound features a cyano group (–CN) attached to the acetamide backbone and a 2,3-dichlorophenyl aromatic ring (). Its structure enables diverse applications, including pharmaceutical intermediates and research chemicals for studying ion channel modulation (e.g., TPC2 lysosomal function) .

Synthesis The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, cyanoacetamide derivatives are often prepared by reacting cyanoacetic acid derivatives with substituted anilines in ethanol under catalytic conditions (e.g., piperidine) . Single crystals of related chloroacetamides (e.g., 2-chloro-N-(2,3-dichlorophenyl)acetamide) have been characterized via X-ray diffraction, revealing hydrogen-bonded networks stabilized by N–H⋯O interactions .

Propriétés

IUPAC Name |

2-cyano-N-(2,3-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-2-1-3-7(9(6)11)13-8(14)4-5-12/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAARTMNKZUCFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368994 | |

| Record name | 2-cyano-N-(2,3-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-04-5 | |

| Record name | 2-cyano-N-(2,3-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichloroaniline with cyanoacetic acid or its derivatives. One common method involves the condensation of 2,3-dichloroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of 2-cyano-N-(2,3-dichlorophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano and carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Cyclization Reactions: It can participate in cyclization reactions to form thiazolidinones, thiophenes, and iminochromenes.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, α-halogenated reagents (such as ethylchloroacetate), and bifunctional reagents (such as salicylaldehyde derivatives). The reactions are typically carried out in solvents like dimethylformamide (DMF) or ethanol, with bases such as potassium hydroxide (KOH) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as thiazolidinones, thiophenes, and iminochromenes. These products have significant biological and pharmacological activities .

Applications De Recherche Scientifique

2-cyano-N-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.

Biology: The compound and its derivatives have shown potential as inhibitors of enzymes such as proteases, making them valuable in biochemical research.

Medicine: Some derivatives of 2-cyano-N-(2,3-dichlorophenyl)acetamide have demonstrated antiviral and anticancer activities, making them candidates for drug development.

Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-cyano-N-(2,3-dichlorophenyl)acetamide and its derivatives involves the interaction with specific molecular targets, such as enzymes. For example, some derivatives act as inhibitors of proteases by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Cyanoacetamide Derivatives

Key Differences and Insights

Substituent Position and Bioactivity

- The 2,3-dichloro isomer (target compound) demonstrates unique activity in modulating TPC2 lysosomal ion channels, while the 3,4-dichloro analog is prioritized for pharmaceutical intermediates .

- In receptor-binding studies, (2,3-dichlorophenyl)piperazine derivatives exhibit potent 5-HT6/D2 receptor affinity, suggesting the dichlorophenyl moiety enhances ligand-receptor interactions .

Physical and Spectroscopic Properties Cyano vs. Chloro Substituents: The cyano group in 2-cyano-N-(2,3-dichlorophenyl)acetamide introduces strong electron-withdrawing effects, altering NMR chemical shifts (e.g., δ 3.30 ppm for –CH₂–CN in related compounds) compared to chloro analogs . Melting Points: Chloro derivatives (e.g., 2-chloro-N-(2,3-dichlorophenyl)acetamide) exhibit higher melting points (~213°C) due to stronger intermolecular forces, whereas cyanoacetamides may have lower solubility in polar solvents .

Synthetic Accessibility Cyanoacetamides are synthesized via one-step condensation, while heterocyclic derivatives (e.g., 2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide) require multi-step protocols involving thiadiazole or thiazole ring formation .

Commercial and Safety Profiles The 2,3-dichloro derivative is listed as a research chemical (Santa Cruz Biotechnology, $135/500 mg) but was discontinued by CymitQuimica, possibly due to niche demand . Safety data for cyanoacetamides are sparse, with warnings about uninvestigated toxicological profiles .

Activité Biologique

2-Cyano-N-(2,3-dichlorophenyl)acetamide is an organic compound with notable biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₆Cl₂N₂O

- CAS Number : 90418-04-5

- Functional Groups : Contains cyano and carbonyl groups, enhancing its reactivity.

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, which are significant in both medicinal chemistry and materials science.

The biological activity of 2-cyano-N-(2,3-dichlorophenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound and its derivatives have been identified as inhibitors of proteases, which play critical roles in various biological processes. By binding to the active sites of these enzymes, they prevent substrate binding and catalytic activity, potentially disrupting disease pathways .

- Antiviral and Anticancer Activity : Some derivatives have demonstrated significant antiviral and anticancer properties. For instance, they may induce apoptosis in cancer cells through bioactivation processes.

In Vitro Studies

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

- Cell Line Studies : In vitro assays using breast cancer cell lines showed that derivatives of 2-cyano-N-(2,3-dichlorophenyl)acetamide could effectively induce cell death through apoptotic pathways .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound is influenced by its structural characteristics. The presence of chlorine substituents on the phenyl ring enhances its interaction with target enzymes, thereby increasing its inhibitory potency. The following table summarizes key findings from SAR studies:

| Compound Derivative | IC₅₀ (μM) | Biological Activity |

|---|---|---|

| 2-Cyano-N-(2,3-dichlorophenyl)acetamide | 15 ± 0.8 | Protease inhibition |

| Derivative A | 7.2 ± 0.6 | Enhanced anticancer activity |

| Derivative B | 27 ± 7.2 | Moderate antiviral effects |

Case Studies

- Anticancer Activity : A study investigated the effects of various derivatives on cancer cell lines. The results indicated that modifications to the cyano group significantly increased cytotoxicity against breast cancer cells .

- Enzyme Inhibition : Research demonstrated that certain derivatives could inhibit papain-like proteases relevant to viral infections, suggesting a dual role in both antiviral and anticancer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.